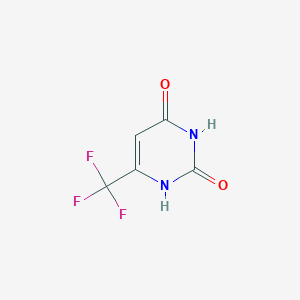








|
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[NH:8][C:7](=S)[NH:6][C:5](=[O:10])[CH:4]=1.ClCC(O)=[O:16].[S]>O>[F:1][C:2]([F:12])([F:11])[C:3]1[NH:8][C:7](=[O:16])[NH:6][C:5](=[O:10])[CH:4]=1 |^3:17|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC(NC(N1)=S)=O)(F)F
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 18 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Compound XXVI was prepared
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 hr at reflux all the solids
|
|
Duration
|
1 h
|
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
Analysis of the reaction mixture by LC-MS after 4 hrs at reflux
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling a solid
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
|
Type
|
ADDITION
|
|
Details
|
To the mixture was added concentrated HCl (50 mL, 38%)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 4 hrs at reflux the heat
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven (50° C.) overnight
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC(NC(N1)=O)=O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.8 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |